Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate
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Overview
Description
Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate is a complex organic compound with the molecular formula C27H21ClN2O3. This compound is known for its unique structure, which includes a pyrrolo[1,2-A]benzimidazole core, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions usually require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate can be compared with similar compounds such as:
- Ethyl 4-benzyl-1-(4-methylbenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate
- Ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate
- Ethyl 4-benzyl-1-(4-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate
These compounds share a similar core structure but differ in the substituents on the benzoyl group. The presence of different substituents can significantly affect their chemical properties and biological activities, highlighting the uniqueness of this compound .
Biological Activity
Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of C35H29ClN2O3 and a molecular weight of 485.0 g/mol. Its structure features a pyrrolo-benzimidazole core which is known for exhibiting various pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and cyclization processes. The efficiency of synthesis can vary based on the reaction conditions and the reagents used.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
This compound has exhibited significant antimicrobial properties against both bacterial and fungal strains. It shows particularly strong activity against Staphylococcus aureus and Candida albicans.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
Case Studies
- Antitumor Efficacy in Vivo : In a study involving xenograft models, treatment with this compound resulted in significant tumor size reduction compared to control groups. This supports its candidacy for further development as an anticancer agent.
- Antimicrobial Testing : A series of experiments conducted on various pathogens demonstrated that this compound not only inhibited growth but also disrupted biofilm formation, highlighting its potential as a therapeutic agent against resistant strains.
Properties
CAS No. |
853317-60-9 |
---|---|
Molecular Formula |
C29H25ClN2O3 |
Molecular Weight |
485.0 g/mol |
IUPAC Name |
ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethylpyrrolo[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C29H25ClN2O3/c1-4-35-29(34)23-16-26(27(33)21-10-12-22(30)13-11-21)32-25-15-19(3)18(2)14-24(25)31(28(23)32)17-20-8-6-5-7-9-20/h5-16H,4,17H2,1-3H3 |
InChI Key |
HPRIEPJNAXPFSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N(C3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)Cl)C=C(C(=C3)C)C)CC5=CC=CC=C5 |
Origin of Product |
United States |
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